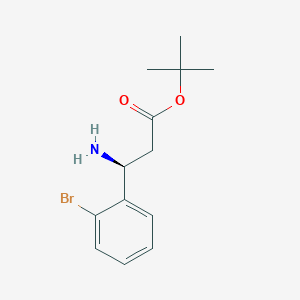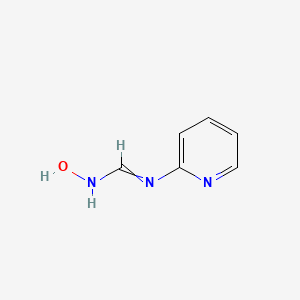![molecular formula C23H33BrFNO4Si B13904398 Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of multiple functional groups, including a bromo group, a fluoro group, a tert-butyl(dimethyl)silyl ether, and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials, such as 6-bromoquinoline and tert-butyl(dimethyl)silyl chloride.
Formation of the Intermediate: The 6-bromoquinoline is first reacted with tert-butyl(dimethyl)silyl chloride in the presence of a base, such as imidazole, to form the tert-butyl(dimethyl)silyl ether intermediate.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluoro group at the 7-position.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to an alcohol using reducing agents, such as sodium borohydride.
Oxidation Reactions: The tert-butyl(dimethyl)silyl ether can be oxidized to the corresponding alcohol using oxidizing agents, such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of hydroxylated derivatives.
科学研究应用
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate: Similar structure but with a chloro group instead of a bromo group.
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-chloro-4-oxoquinoline-3-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-hydroxyquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of a carbonyl group.
属性
分子式 |
C23H33BrFNO4Si |
|---|---|
分子量 |
514.5 g/mol |
IUPAC 名称 |
ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H33BrFNO4Si/c1-9-29-22(28)16-12-26(19-11-18(25)17(24)10-15(19)21(16)27)20(14(2)3)13-30-31(7,8)23(4,5)6/h10-12,14,20H,9,13H2,1-8H3 |
InChI 键 |
ABRLFILUFAWDIN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO[Si](C)(C)C(C)(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B13904323.png)
![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)
![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6](/img/structure/B13904337.png)






![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)

![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
